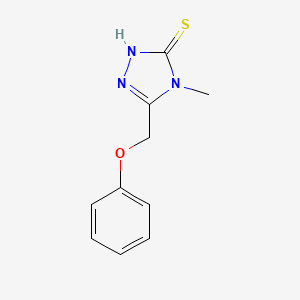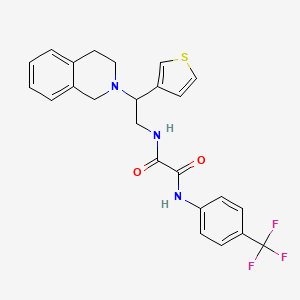
4-bromo-N-(2-oxoindolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-oxoindolin-5-yl)benzamide is a useful research compound. Its molecular formula is C15H11BrN2O2 and its molecular weight is 331.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
The compound plays a crucial role in the development of anticancer agents. Studies have shown that derivatives of 4-bromo-N-(2-oxoindolin-5-yl)benzamide exhibit significant anticancer activities. For instance, derivatives synthesized by treating N-(benzoxazol-2-yl)hydrazinecarboxamide with different isatin derivatives showed dose-dependent inhibition of cancer cell growth, including HeLa, IMR-32, and MCF-7 cell lines, highlighting their potential as effective anticancer agents (Gudipati, Reddy Anreddy, & Manda, 2011). These derivatives were also found to possess antioxidant activities, suggesting a dual role in cancer therapy and protection against oxidative stress.
Antimicrobial and Antiviral Activities
This compound derivatives have been evaluated for their antimicrobial properties. A series of these derivatives synthesized and tested for in vitro antimicrobial activities showed significant efficacy against various microbial strains. The findings underscore the compound's utility in developing new antimicrobial agents with potential applications in combating infectious diseases (Kumar et al., 2014).
Moreover, the antiviral potential of these compounds has been explored, with specific derivatives exhibiting distinct activity against viruses such as HIV, HSV, and vaccinia viruses. This suggests their utility in the design of new antiviral therapies, further expanding the scientific research applications of this compound (Selvam et al., 2010).
Chemical Synthesis and Drug Development
The compound has also been utilized in chemical synthesis processes to develop novel drug candidates. For example, its use in the palladium-catalyzed electrochemical C-H bromination highlights its role in facilitating the synthesis of aryl bromides, a crucial step in the development of various pharmaceuticals (Yang et al., 2019).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 4-bromo-n-(2-oxoindolin-5-yl)benzamide, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to be involved in both extrinsic and intrinsic pathways of the apoptotic machine .
Result of Action
Indole derivatives are known to induce apoptosis and ultimately cause the death of cancer cells .
Direcciones Futuras
Indole derivatives, which include 4-bromo-N-(2-oxoindolin-5-yl)benzamide, have diverse biological activities and immense potential for future therapeutic applications . They are key components of many essential natural and synthetic products and have been found in many important synthetic drug molecules . This makes them a valuable area of research in the pharmaceutical industry .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-bromo-N-(2-oxoindolin-5-yl)benzamide are not fully known. It is known that indole derivatives, which include this compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that indole derivatives can have notable cytotoxicity toward various human cancer cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that indole derivatives can bind with high affinity to multiple receptors , which could potentially explain some of the biological activities of this compound.
Propiedades
IUPAC Name |
4-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-11-3-1-9(2-4-11)15(20)17-12-5-6-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATPKZFRASEUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2712798.png)


![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2712805.png)

![Methyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2712807.png)
![methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2712809.png)
![2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide](/img/structure/B2712811.png)
![2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride](/img/structure/B2712813.png)
![N-(3-chlorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2712814.png)
![6-isopentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2712815.png)

![N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2712821.png)
